molecular formula C21H27FN6O2 B2955238 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 895845-90-6

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2955238
CAS RN: 895845-90-6
M. Wt: 414.485
InChI Key: SUFNALINHNGKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27FN6O2 and its molecular weight is 414.485. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Properties

This compound, through its derivatives, has shown promising activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Research indicates that a series of novel purine linked piperazine derivatives, related structurally to the mentioned compound, have been synthesized and evaluated for their antimycobacterial properties. These compounds target MurB, disrupting the biosynthesis of peptidoglycan, essential for bacterial cell wall integrity, and exhibit antiproliferative effects, with several analogues demonstrating higher potencies than existing clinical drugs like Ethambutol (Konduri, Srihari, et al., 2020).

Antiviral Activity

Research involving diketopiperazine derivatives from marine-derived actinomycetes, including structural analogs of the focal compound, revealed modest antiviral activities against the influenza A (H1N1) virus. This discovery highlights the compound's relevance in identifying novel antiviral agents, particularly those derived from natural sources (Wang, Pei-Pei, et al., 2013).

Photo-Induced Electron Transfer Studies

A study on novel piperazine substituted naphthalimide model compounds, sharing functional groups with the compound , focused on understanding the luminescent properties and photo-induced electron transfer (PET) processes. This research is vital for developing fluorescent probes and materials for electronic applications, indicating the broader utility of such compounds in material science (Gan, Jiaan, et al., 2003).

properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFNALINHNGKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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